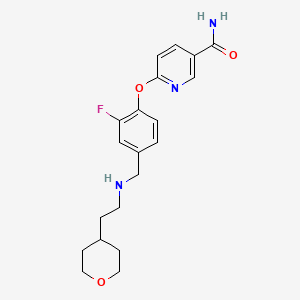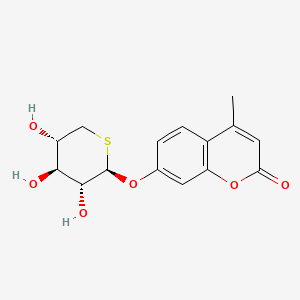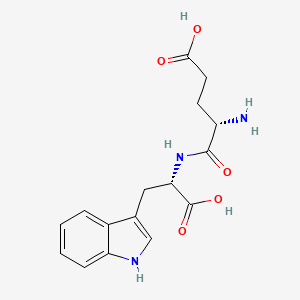
ML-030
描述
ML-030 is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, and it is substituted with dimethoxyphenyl groups at specific positions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
科学研究应用
ML-030 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
Target of Action
ML-030 primarily targets Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in cellular signaling by degrading cyclic adenosine monophosphate (cAMP), a molecule that transmits signals within cells. By inhibiting PDE4, this compound increases the levels of cAMP within cells, thereby influencing various cellular functions .
Mode of Action
This compound acts as a PDE4 inhibitor . It binds to the active site of PDE4, preventing the enzyme from breaking down cAMP . This results in increased cAMP levels, which can then activate protein kinase A (PKA). PKA can phosphorylate various target proteins, leading to changes in cell function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-PKA pathway . By inhibiting PDE4 and increasing cAMP levels, this compound enhances the activation of PKA. The activated PKA can then influence various cellular processes, including inflammation, smooth muscle contraction, and cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the increased levels of cAMP and the subsequent activation of PKA . These effects can include reduced inflammation, relaxation of smooth muscle, and changes in cell proliferation .
生化分析
Biochemical Properties
ML-030 plays a crucial role in biochemical reactions by inhibiting PDE4A. This inhibition prevents the breakdown of cAMP, leading to increased levels of this second messenger within cells. The compound interacts specifically with PDE4A, displaying a high selectivity with an IC50 value of 6.7 nM . Additionally, this compound shows less affinity for other PDE4 isoforms, such as PDE4B1, PDE4B2, PDE4C1, and PDE4D2 . The nature of these interactions involves binding to the active site of PDE4A, thereby blocking its enzymatic activity.
Cellular Effects
This compound influences various types of cells and cellular processes by modulating cAMP levels. Elevated cAMP levels can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells like neutrophils and monocytes, increased cAMP levels can lead to reduced inflammatory responses . This compound’s impact on cell function includes alterations in cell signaling pathways such as the cAMP-dependent protein kinase (PKA) pathway, which can influence gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of PDE4A, inhibiting the enzyme’s activity. This inhibition prevents the hydrolysis of cAMP to AMP, resulting in elevated cAMP levels within cells . The increased cAMP levels activate PKA, which then phosphorylates various target proteins, leading to changes in gene expression and cellular functions. This compound’s selective inhibition of PDE4A over other isoforms ensures targeted modulation of cAMP signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable under standard storage conditions, with a shelf life of up to four years . Long-term effects on cellular function include sustained modulation of cAMP levels and associated signaling pathways, which can influence cellular responses over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PDE4A without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential impacts on liver and kidney function. Threshold effects observed in studies indicate that there is an optimal dosage range for achieving desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to cAMP signaling. By inhibiting PDE4A, the compound affects the hydrolysis of cAMP, leading to changes in metabolic flux and metabolite levels . Enzymes and cofactors involved in cAMP synthesis and degradation are indirectly influenced by this compound’s activity, resulting in altered cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and efficacy.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound exerts its effects precisely where needed, enhancing its biochemical efficacy.
准备方法
The synthesis of ML-030 can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in the formation of the desired compound with excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.
化学反应分析
ML-030 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the dimethoxyphenyl groups.
Cyclization: The triazole and thiadiazine rings can participate in cyclization reactions under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield corresponding alcohols or amines.
相似化合物的比较
Similar compounds to ML-030 include other triazolothiadiazines and triazolopyrazines. These compounds share structural similarities but differ in their substituents and specific ring systems. The uniqueness of this compound lies in its specific substitution pattern and the presence of dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties .
属性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-25-13-6-8-16(26-2)14(10-13)19-21-22-20-24(19)23-15(11-29-20)12-5-7-17(27-3)18(9-12)28-4/h5-10H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAUSKKPHXFGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)








